Cas no 1072945-96-0 ((3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid)

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is a boronic acid derivative featuring a fluorinated nitrophenoxy substituent, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions. Its electron-withdrawing nitro and fluoro groups enhance reactivity, facilitating the formation of biaryl compounds under mild conditions. The boronic acid moiety ensures compatibility with a wide range of aryl halides, enabling efficient C-C bond formation. This compound is particularly useful in pharmaceutical and materials science research, where precise functionalization is required. Its stability under typical reaction conditions and high purity make it a reliable choice for synthetic applications. Proper handling under inert conditions is recommended to preserve its reactivity.
(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid structure
1072945-96-0 structure
Product Name:(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid
CAS No:1072945-96-0
MF:C12H9BFNO5
MW:277.012966871262
MDL:MFCD09878354
CID:857432
Update Time:2025-11-07

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid
    • RARECHEM AH PB 0207
    • AKOS BRN-0075
    • 3-CYANOPHENYLBORONIC ACID
    • 3-CYANOBENZENEBORONIC ACID
    • 3-Boronobenzonitrile~3-Cyanophenylboronic acid
    • Boronic acid, (3-cyanophenyl)- (9CI)
    • 3-Cyanophenylboronic
    • 3-boronobenzonitrile
    • 3-(4-Fluoro-2-nitrophenoxy)phenylboronic acid
    • [3-(4-fluoro-2-nitrophenoxy)phenyl]boronic acid
    • MDL: MFCD09878354
    • Inchi: 1S/C12H9BFNO5/c14-9-4-5-12(11(7-9)15(18)19)20-10-3-1-2-8(6-10)13(16)17/h1-7,16-17H
    • InChI Key: PFNVDOGFMYGBQN-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=C(C=1)[N+](=O)[O-])OC1C=CC=C(B(O)O)C=1

Computed Properties

  • Exact Mass: 277.05600
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4

Experimental Properties

  • Density: 1.46±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Very slightly soluble (0.13 g/l) (25 º C),
  • PSA: 95.51000
  • LogP: 1.72920

(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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Additional information on (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid

Recent Advances in the Application of (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid (CAS: 1072945-96-0) in Chemical Biology and Pharmaceutical Research

The boronic acid derivative (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid (CAS: 1072945-96-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This compound, characterized by its unique boronic acid functional group and fluorinated nitrophenoxy moiety, has demonstrated remarkable potential in various applications ranging from drug development to chemical sensing. Recent studies have particularly focused on its role as a versatile building block in medicinal chemistry and its utility in targeted drug delivery systems.

In the context of medicinal chemistry, this compound has been investigated as a key intermediate in the synthesis of novel kinase inhibitors. The boronic acid group serves as an essential pharmacophore that enables reversible covalent binding with biological targets, particularly serine residues in the active sites of various enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in developing selective proteasome inhibitors, showing promising results in preclinical models of multiple myeloma.

The fluorinated aromatic system of this compound has been exploited in the development of positron emission tomography (PET) tracers. Researchers at Massachusetts General Hospital recently reported (2024) the successful incorporation of fluorine-18 into this scaffold, creating a novel imaging agent for tracking tumor-associated proteasome activity in vivo. This application leverages both the boronic acid functionality for target binding and the fluorine atom for radiolabeling purposes.

In materials science, this boronic acid derivative has shown potential in the development of glucose-responsive materials for diabetes management. Its ability to form reversible complexes with diols has been utilized in creating smart insulin delivery systems that respond to blood glucose levels. A recent Nature Biomedical Engineering publication (2023) detailed a hydrogel system incorporating this compound that demonstrated glucose-dependent insulin release in diabetic animal models.

The compound's mechanism of action primarily involves its boronic acid group's ability to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine, threonine, and tyrosine residues. This property has been extensively studied in the context of enzyme inhibition, where it shows remarkable selectivity and potency against certain classes of enzymes. Recent structural biology studies using X-ray crystallography have provided detailed insights into these interactions at atomic resolution.

From a synthetic chemistry perspective, several novel routes to this compound have been developed in the past two years, significantly improving yields and purity. A 2024 Organic Process Research & Development paper described a continuous flow synthesis approach that reduced reaction times from hours to minutes while maintaining excellent regioselectivity. These advances in synthetic methodology have made the compound more accessible for research and development purposes.

Safety and toxicological studies of this compound have progressed significantly, with recent data suggesting a favorable profile for pharmaceutical applications. The compound shows good stability in physiological conditions and acceptable pharmacokinetic properties in animal models. However, researchers note that the nitro group may require structural modification in certain therapeutic contexts to minimize potential metabolic liabilities.

Looking forward, this boronic acid derivative continues to attract attention for its versatility in chemical biology applications. Current research directions include its incorporation into antibody-drug conjugates, development as a warhead for targeted protein degradation (PROTACs), and exploration as a component in supramolecular drug delivery systems. The unique combination of its boronic acid functionality and fluorinated aromatic system makes it particularly valuable for these emerging applications in precision medicine.

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